(2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride
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Overview
Description
(2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride is a chemical compound with the molecular formula C9H11N3.2ClH. It is a salt form of the parent compound (2-Imidazo[1,2-a]pyridin-3-ylethyl)amine, which belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are used in various fields of scientific research .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against various diseases . For instance, some imidazo[1,2-a]pyridine derivatives have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for tuberculosis drug development .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against various diseases . For instance, some imidazo[1,2-a]pyridine derivatives have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for tuberculosis drug development . This suggests that the compound may affect the biochemical pathways related to glutamine synthetase.
Pharmacokinetics
Some imidazo[1,2-a]pyridine derivatives have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against various diseases . For instance, some imidazo[1,2-a]pyridine derivatives have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for tuberculosis drug development . This suggests that the compound may have significant molecular and cellular effects.
Action Environment
The efficacy of imidazo[1,2-a]pyridine derivatives can be influenced by various factors, including the presence of multidrug-resistant and extensively drug-resistant strains of diseases .
Preparation Methods
The synthesis of (2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core structure.
Reaction Conditions: The core structure is then functionalized with an ethylamine group at the 3-position. This step often involves the use of reagents such as ethylamine and appropriate catalysts under controlled temperature and pressure conditions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
(2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride can be compared with other similar compounds, such as:
(2-Imidazo[1,2-a]pyridin-3-yl)methylamine: This compound has a similar core structure but differs in the substituent at the 3-position.
(2-Imidazo[1,2-a]pyridin-3-yl)propylamine: This compound has a propylamine group instead of an ethylamine group at the 3-position.
(2-Imidazo[1,2-a]pyridin-3-yl)butylamine: This compound has a butylamine group at the 3-position.
The uniqueness of this compound lies in its specific substituent and the resulting biological activities and applications. Each similar compound may exhibit different properties and applications based on the nature of the substituent and the overall molecular structure.
Properties
CAS No. |
34164-88-0 |
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Molecular Formula |
C9H12ClN3 |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylethanamine;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c10-5-4-8-7-11-9-3-1-2-6-12(8)9;/h1-3,6-7H,4-5,10H2;1H |
InChI Key |
HNTRJIXIIBLHPN-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(N2C=C1)CCN.Cl.Cl |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CCN.Cl |
solubility |
not available |
Origin of Product |
United States |
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